molecular formula C17H12N2O3 B12155216 N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide

N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide

Cat. No.: B12155216
M. Wt: 292.29 g/mol
InChI Key: UUXSKYVZEOHTDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide typically involves the reaction of indole derivatives with furan-2-carboxylic acid. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the indole derivative and the furan-2-carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(2-thienyl)-4-quinolinecarboxamide
  • N-[(1-Ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan
  • Benzo[cd]indol-2(1H)-ones

Uniqueness

N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)methyl]furan-2-carboxamide is unique due to its specific structural features, such as the fusion of the indole core with a furan ring. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H12N2O3

Molecular Weight

292.29 g/mol

IUPAC Name

N-[(2-oxo-1H-benzo[cd]indol-6-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C17H12N2O3/c20-16-12-4-1-3-11-10(6-7-13(19-16)15(11)12)9-18-17(21)14-5-2-8-22-14/h1-8H,9H2,(H,18,21)(H,19,20)

InChI Key

UUXSKYVZEOHTDD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3)CNC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.